3-(4-Bromophenyl)-4-ethoxy-1h-pyrrole-2,5-dione
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Overview
Description
3-(4-Bromophenyl)-4-ethoxy-1h-pyrrole-2,5-dione is a heterocyclic compound that features a bromophenyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-ethoxy-1h-pyrrole-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4-ethoxy-1h-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-4-ethoxy-1h-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and liquid crystal materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-4-ethoxy-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction processes that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-(4-Bromophenyl)-4-ethoxy-1h-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of an ethoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
23019-43-4 |
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Molecular Formula |
C12H10BrNO3 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-ethoxypyrrole-2,5-dione |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-10-9(11(15)14-12(10)16)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,15,16) |
InChI Key |
WJIXMAZAUWXCNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)NC1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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